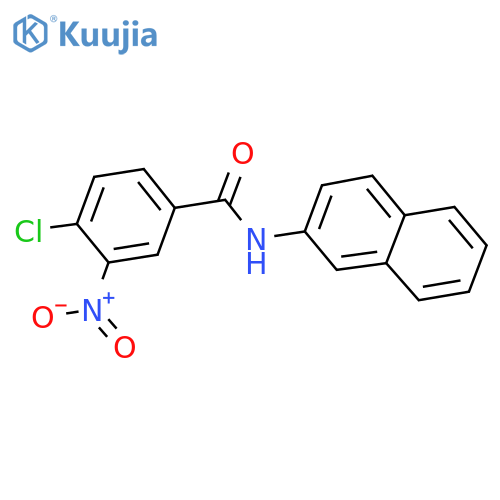

Cas no 330818-10-5 (4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide)

330818-10-5 structure

商品名:4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-3-nitro-N-(2-naphthyl)benzamide

- 4-Chloro-n-(naphthalen-2-yl)-3-nitrobenzamide

- 4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide

-

- インチ: 1S/C17H11ClN2O3/c18-15-8-6-13(10-16(15)20(22)23)17(21)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21)

- InChIKey: MDCTWISLGRZRRH-UHFFFAOYSA-N

- ほほえんだ: [N+](=O)([O-])C1C(Cl)=CC=C(C=1)C(=O)NC1=CC=C2C(C=CC=C2)=C1

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306009-50mg |

4-Chloro-n-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 98% | 50mg |

¥2750.00 | 2024-05-19 | |

| Enamine | EN300-15548-0.1g |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 95.0% | 0.1g |

$228.0 | 2025-02-19 | |

| Enamine | EN300-15548-2.5g |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 95.0% | 2.5g |

$1287.0 | 2025-02-19 | |

| Aaron | AR01EMHT-250mg |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 95% | 250mg |

$472.00 | 2025-02-14 | |

| Enamine | EN300-15548-250mg |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 95.0% | 250mg |

$325.0 | 2023-09-25 | |

| Enamine | EN300-15548-5000mg |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 95.0% | 5000mg |

$1903.0 | 2023-09-25 | |

| 1PlusChem | 1P01EM9H-250mg |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 95% | 250mg |

$464.00 | 2024-05-05 | |

| 1PlusChem | 1P01EM9H-2.5g |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 95% | 2.5g |

$1653.00 | 2024-05-05 | |

| Aaron | AR01EMHT-5g |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 95% | 5g |

$2642.00 | 2023-12-15 | |

| Aaron | AR01EMHT-1g |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide |

330818-10-5 | 95% | 1g |

$927.00 | 2025-02-14 |

4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

330818-10-5 (4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量